molecular formula C7H14N2O B1609707 N-methylpiperidine-2-carboxamide CAS No. 53941-92-7

N-methylpiperidine-2-carboxamide

Cat. No.: B1609707
CAS No.: 53941-92-7
M. Wt: 142.2 g/mol
InChI Key: OHSDIYRKGMNZBC-UHFFFAOYSA-N
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Description

N-methylpiperidine-2-carboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpiperidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl isocyanate under controlled conditions. The reaction typically proceeds as follows:

Piperidine+Methyl IsocyanateThis compound\text{Piperidine} + \text{Methyl Isocyanate} \rightarrow \text{this compound} Piperidine+Methyl Isocyanate→this compound

This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-methylpiperidine.

Scientific Research Applications

Chemistry

In chemistry, N-methylpiperidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It can be used to investigate the role of piperidine derivatives in cellular processes.

Medicine

This compound has potential applications in medicinal chemistry. It may serve as a precursor for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of N-methylpiperidine-2-carboxamide.

    N-methylpiperidine: A closely related compound with similar structural features.

    Piperidine-2-carboxamide: Another derivative of piperidine with different functional groups.

Uniqueness

This compound is unique due to the presence of both the N-methyl and carboxamide groups. This combination of functional groups imparts distinct chemical properties, making it useful in a variety of applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

N-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-4-2-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSDIYRKGMNZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433677, DTXSID20902693
Record name N-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53941-92-7
Record name N-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpiperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The general procedure of Referential Example 131 was repeated through use of N-benzyloxypiperidine-2-carboxylic acid (2.0 g) and 1.0 M methylamine in tetrahydrofuran (4 mL), to thereby give the title compound as an oily product (970 mg, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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